5-(4-chlorophenyl)-N-(2-fluorophenyl)-2-methylfuran-3-carboxamide
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Overview
Description
5-(4-chlorophenyl)-N-(2-fluorophenyl)-2-methylfuran-3-carboxamide is an organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with a 4-chlorophenyl group, a 2-fluorophenyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-(2-fluorophenyl)-2-methylfuran-3-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Carboxamide Formation: The carboxamide group is introduced by reacting the furan derivative with an appropriate amine under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N-(2-fluorophenyl)-2-methylfuran-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic rings can undergo further substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(4-chlorophenyl)-N-(2-fluorophenyl)-2-methylfuran-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-(2-fluorophenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-N-(2-chlorophenyl)-2-methylfuran-3-carboxamide
- 5-(4-fluorophenyl)-N-(2-fluorophenyl)-2-methylfuran-3-carboxamide
- 5-(4-bromophenyl)-N-(2-fluorophenyl)-2-methylfuran-3-carboxamide
Uniqueness
5-(4-chlorophenyl)-N-(2-fluorophenyl)-2-methylfuran-3-carboxamide is unique due to the specific combination of substituents on the furan ring, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in the aromatic rings may enhance its reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-(2-fluorophenyl)-2-methylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFNO2/c1-11-14(18(22)21-16-5-3-2-4-15(16)20)10-17(23-11)12-6-8-13(19)9-7-12/h2-10H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZWGPZDYISDGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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